molecular formula C13H19FN4O4S B2818470 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine CAS No. 2034578-79-3

4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine

Cat. No.: B2818470
CAS No.: 2034578-79-3
M. Wt: 346.38
InChI Key: KKVVCBYGDVNVEF-UHFFFAOYSA-N
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Description

4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C13H19FN4O4S and its molecular weight is 346.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Research has demonstrated the synthesis of novel bioactive heterocycles involving structural frameworks similar to "4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine". These compounds were characterized using various spectroscopic methods, such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, indicating the versatility of these frameworks in generating structurally diverse molecules with potential biological activities (Benaka Prasad et al., 2018).

Biological Activities

  • Several studies focused on the biological activities of compounds with structural similarities, exploring their potential as antimicrobial, antifungal, and antiviral agents. For instance, compounds with a sulfonamide and morpholine framework showed promising antimicrobial activity against a range of pathogenic bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Janakiramudu et al., 2017).

  • Another study synthesized derivatives featuring piperidin-4-yl and morpholino groups, testing their antiviral activity against avian paramyxovirus (AMPV-1). One of the sulfonamide derivatives showed significantly higher antiviral activity than the commercial antiviral drug Ribavirin, highlighting the therapeutic potential of these compounds in viral infections (Selvakumar et al., 2018).

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation at specific positions, particularly within the piperidine ring.

    • Reduction: : Reduction reactions may modify the sulfonyl group or reduce specific ring systems.

    • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the pyrimidine ring.

  • Common Reagents and Conditions

    • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

    • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

    • Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, alkoxides).

  • Major Products

    • The reaction products depend on the reagents and conditions. Substitution reactions typically yield derivative compounds with modified functional groups. Oxidation and reduction result in structurally altered versions of the parent compound.

Scientific Research Applications: The compound's versatile structure lends itself to numerous scientific applications:

  • Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : As a probe to study biochemical pathways, especially those involving enzyme interactions.

  • Medicine: : Investigated for potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific chemical properties, such as catalysts or polymer additives.

Comparison with Similar Compounds

  • Similar Compounds

    • Compounds with similar structural motifs include other piperidine or morpholine derivatives with sulfonyl groups and pyrimidine rings.

  • Uniqueness

    • The unique combination of these elements in 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine gives it distinct chemical properties, such as enhanced stability or specific biological activity profiles that set it apart from its analogs.

This compound is a fascinating subject of study and holds great promise across various scientific disciplines. Anything more you want to dive deeper into?

Properties

IUPAC Name

4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN4O4S/c14-11-8-15-13(16-9-11)22-12-2-1-3-18(10-12)23(19,20)17-4-6-21-7-5-17/h8-9,12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVVCBYGDVNVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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